1-(Azetidin-3-yl)azetidin-3-ol

Descripción general

Descripción

1-(Azetidin-3-yl)azetidin-3-ol is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(Azetidin-3-yl)azetidin-3-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological interactions, and implications for drug development.

Chemical Structure and Properties

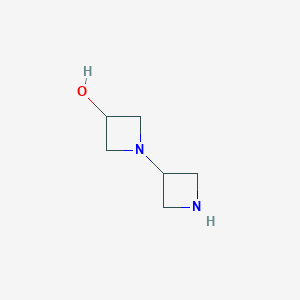

This compound, with the CAS Number 1257293-85-8, has a molecular formula of C₆H₁₂N₂O. It consists of two azetidine rings linked by a hydroxyl group, which enhances its reactivity and binding affinity to various biological targets. The compound exhibits a predicted boiling point of approximately 238.7 °C and a density of about 1.285 g/cm³, crucial for understanding its behavior in biological systems .

Biological Activity Overview

Research indicates that azetidine derivatives, including this compound, demonstrate significant biological activities, particularly in the following areas:

1. Enzyme Inhibition:

- Interaction studies have shown that this compound can inhibit specific enzymes, notably monoacylglycerol lipase (MAGL), which is involved in endocannabinoid metabolism. Compounds derived from azetidine structures have been identified as reversible and irreversible MAGL inhibitors, suggesting potential therapeutic applications in pain management and inflammation .

2. Neuropharmacological Effects:

- Compounds similar to this compound have been explored for their effects on GABA receptors. As structural analogs of GABA, they may serve as positive allosteric modulators, enhancing the receptor's response to its natural ligand . This property could be beneficial for developing anxiolytic or anticonvulsant medications.

3. Antimicrobial Activity:

- Preliminary studies suggest that azetidine derivatives may exhibit antimicrobial properties. The structural characteristics of these compounds allow them to interact with bacterial cell membranes or essential enzymes, potentially disrupting microbial growth .

Synthesis Methods

The synthesis of this compound involves several methodologies:

1. Starting Materials:

- The synthesis often begins with N-Boc-protected azetidine derivatives, which undergo reactions such as the Horner–Wadsworth–Emmons reaction followed by aza-Michael additions to produce functionalized azetidine compounds .

2. Reaction Conditions:

- Typical conditions include the use of catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and solvents such as methanol for hydrogenolysis reactions to yield the final product with high efficiency .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound has shown promise in several therapeutic areas:

- Serotonin Receptor Modulation : Research indicates that 1-(Azetidin-3-yl)azetidin-3-ol acts as a selective agonist for serotonin receptors, particularly the 5-HT1-like subtype. This interaction suggests potential applications in treating mood disorders such as anxiety and depression.

- Antidepressant Activity : Due to its mechanism of action involving serotonin modulation, the compound may serve as a lead for developing new antidepressants.

Case Study: Serotonin Receptor Interaction

A study conducted on the binding affinity of this compound demonstrated significant interaction with serotonin receptors, indicating its potential as a therapeutic agent in neuropharmacology.

Synthetic Applications

This compound is utilized as a building block in organic synthesis:

- Synthesis of Complex Molecules : The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are often used in pharmaceuticals.

Table 1: Comparison of Synthetic Routes for this compound

| Synthesis Method | Key Features | Yield (%) |

|---|---|---|

| Aza-Michael Addition | Efficient C–N bond formation | Up to 93% |

| Multi-step Organic Reactions | Versatile for functionalization | Variable depending on conditions |

Industrial Applications

In addition to its laboratory applications, this compound has potential uses in industrial settings:

- Pharmaceutical Development : The compound can be employed in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders .

Case Study: Baricitinib Synthesis

Research highlighted the use of azetidine derivatives, including this compound, in the green synthesis of baricitinib, a JAK inhibitor used in rheumatoid arthritis treatment. This method emphasizes cost-effectiveness and environmental sustainability .

Future Directions and Research Opportunities

The ongoing research into azetidine derivatives indicates several avenues for future exploration:

- Enhanced Biological Activity : Modifying the structure of this compound could yield derivatives with improved pharmacological profiles.

- Material Science Applications : Investigating the use of azetidine compounds in developing new catalysts or polymers may open new industrial applications.

Propiedades

IUPAC Name |

1-(azetidin-3-yl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c9-6-3-8(4-6)5-1-7-2-5/h5-7,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPZEBGUFUANNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.